1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)24-15(12-6-2-1-3-7-12)10-25-16(26)11-29-18(25)28/h1-9,15H,10-11H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYUQABJNCPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the condensation of amino alcohols with aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other urea derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic yields:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity :
- The target compound’s 2,4-dioxo-oxazolidinyl group distinguishes it from analogs like 8j (chloromethylthiazole) and AZ1 (pyrimidinedione) . These groups influence solubility, hydrogen-bonding capacity, and target selectivity.
- Trifluoromethylphenyl is a common motif across all compounds, enhancing lipophilicity and metabolic stability.
Synthetic Yields :
- Yields for urea derivatives vary widely. For example, 1f (70.7%) and 8j (52.7%) suggest that steric hindrance or reaction conditions (e.g., coupling reagents) significantly impact efficiency. The target compound’s synthetic route may require optimization to improve yield.
Physicochemical Properties :
- The hydroxy-methoxybenzylidene hydrazine in 1f increases molecular weight (705.69 g/mol) and complexity, likely reducing bioavailability compared to simpler analogs .
- Melting points (e.g., 198–200°C for 1f ) correlate with crystallinity and purity, critical for pharmaceutical formulation .
Spectral Data :
- ESI-MS data confirm molecular ion peaks (e.g., 412.1 [M+H]⁺ for 8j ) , but NMR data (reported for 1f , 1g , etc.) are lacking for the target compound, limiting structural validation.
Research Implications and Limitations
- Structural Optimization : The 2,4-dioxo-oxazolidinyl group may offer unique binding interactions compared to thiazole or pyrimidine substituents, warranting further docking studies.
- Data Gaps : Absence of melting points, solubility, and bioactivity data for the target compound limits its comparative evaluation.
- Synthetic Challenges: Multi-step syntheses (e.g., oxazolidinone ring formation) may require specialized reagents or catalysts, as seen in related compounds .
Biological Activity
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to an oxazolidinone ring and is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034384-56-8 |
| Molecular Formula | C₁₃H₁₂F₃N₃O₄ |
| Molecular Weight | 331.25 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the oxazolidinone and urea functionalities. The synthetic pathways often utilize starting materials that allow for the introduction of the trifluoromethyl group and phenyl substituents, which are crucial for enhancing biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The urea and oxazolidinone moieties are believed to facilitate binding with active sites of target proteins, modulating their activity. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic processes, such as α-glucosidase, which plays a significant role in carbohydrate metabolism .
Antidiabetic Activity
In vitro studies have demonstrated that derivatives of diphenyl urea, including this compound, exhibit potent inhibitory effects on α-glucosidase. For instance, related compounds have shown IC₅₀ values ranging from 2.14 to 115 µM against this enzyme, suggesting significant potential for managing Type 2 Diabetes Mellitus (T2DM) .
Table: Inhibitory Activity of Related Compounds
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| Compound A (similar structure) | 4.87 | Improved activity with ortho-methyl substitution |
| Compound B | 76.20 | Decreased activity with meta substitution |
| Compound C | 2.14 | Most potent agent in the series |
Study on Enzyme Inhibition
A recent study focused on the synthesis and evaluation of various urea derivatives for their α-glucosidase inhibitory activity. Among these, compounds structurally related to this compound were highlighted for their unique binding interactions within the enzyme's active site. The research employed molecular docking techniques to elucidate binding modes and interactions with critical residues such as Glu277 and Asn350, which stabilize the compound through hydrogen bonding .
Pharmacological Applications
This compound is also being investigated for its potential as a pharmaceutical agent targeting specific biological pathways. Its unique structure allows for versatility in modifying its pharmacokinetic properties, making it a candidate for further development in therapeutic applications beyond diabetes management.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this urea derivative?
Synthesis typically involves coupling reactions between appropriately substituted isocyanates and amines. For example, analogous urea compounds are synthesized via reactions of aryl isocyanates with amines in inert solvents (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize byproducts . Purification often employs column chromatography or recrystallization, with yields varying based on substituent steric/electronic effects (e.g., 30–48% yields reported for structurally similar ureas) . Key quality control steps include HPLC for purity assessment and NMR for structural confirmation.
Q. How can structural elucidation be performed for this compound?
X-ray crystallography is the gold standard for confirming bond connectivity and stereochemistry. For instance, urea derivatives with trifluoromethylphenyl groups have been resolved using SHELX programs for structure refinement . Complementary techniques include:
- FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and oxazolidinone C=O vibrations (~1740 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.0 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -60 to -65 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₅F₃N₂O₃: 377.1107) .
Q. What experimental designs are suitable for studying its physicochemical properties?
Key parameters include solubility (tested in DMSO, ethanol, and water via shake-flask method), logP (determined via HPLC or octanol-water partitioning), and thermal stability (TGA/DSC). For example, analogs with trifluoromethyl groups exhibit logP values >2.0, indicating high lipophilicity . Stability studies under varying pH (1–10) and temperature (25–60°C) can inform storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotational barriers in urea groups). Use variable-temperature NMR to probe conformational changes. For crystal structure disagreements (e.g., unexpected bond lengths), verify data with multiple refinement cycles in SHELXL and cross-check against Cambridge Structural Database entries .
Q. What strategies optimize the compound’s bioactivity while minimizing environmental persistence?
Structure-activity relationship (SAR) studies can modify the oxazolidinone or trifluoromethylphenyl groups to alter potency. Environmental fate studies (e.g., hydrolysis half-life, biodegradability) should follow OECD guidelines. For example, Project INCHEMBIOL outlines protocols for abiotic/biotic transformation assays, including LC-MS/MS to track degradation products .
Q. How should researchers design assays to evaluate ecological or toxicological impacts?
Follow tiered testing frameworks:
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna EC₅₀, algal growth inhibition) .
- Tier 2 : Chronic exposure studies (e.g., zebrafish development, soil microcosm assays).
- Data Analysis : Use ANOVA for dose-response modeling (p<0.05) and principal component analysis (PCA) to correlate structural features with toxicity .
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data?
Apply multivariate analysis (e.g., partial least squares regression) to identify confounding variables (e.g., solvent choice, cell line variability). For replicate discrepancies, use Grubbs’ test to exclude outliers and report results with 95% confidence intervals .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
